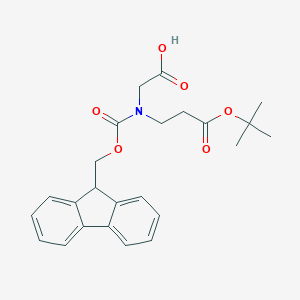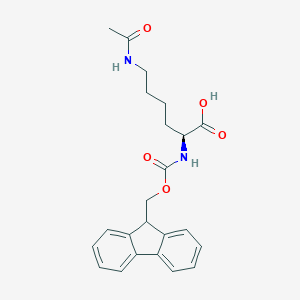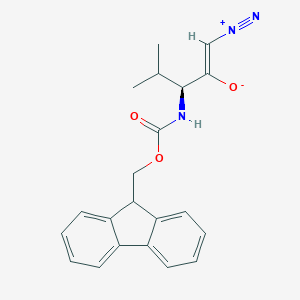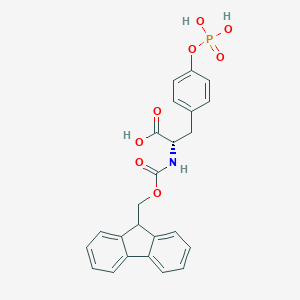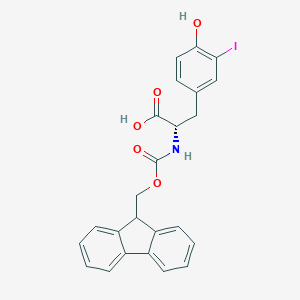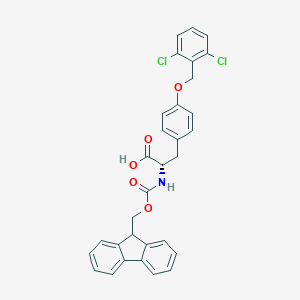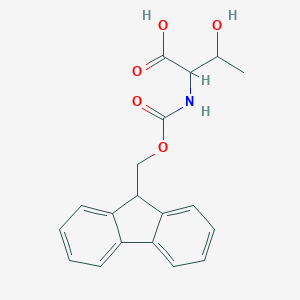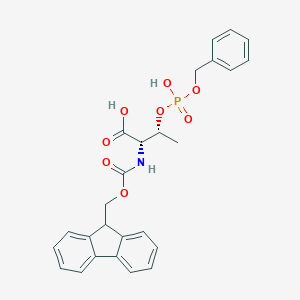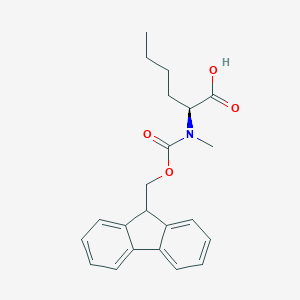
Fmoc-N-Me-Nle-OH
Descripción general
Descripción
“Fmoc-N-Me-Nle-OH” is a derivative of an amino acid used in chemical synthesis and peptide chemistry . It is also known as “Fmoc-N-methyl-L-norleucine” and has the empirical formula C22H25NO4 . It is typically used in peptide synthesis .
Molecular Structure Analysis
“Fmoc-N-Me-Nle-OH” has a molecular weight of 367.44 g/mol . The SMILES string representation of its structure is CCCCC@HC(=O)OCC1c2ccccc2-c3ccccc13)C(O)=O .
Chemical Reactions Analysis
“Fmoc-N-Me-Nle-OH” is used in peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
“Fmoc-N-Me-Nle-OH” is a white powder with a melting point of 114-121°C . It has a molecular weight of 367.44 g/mol and a density of 1.196±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-N-Me-Nle-OH: is primarily used in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form a peptide chain. This compound is particularly useful for introducing N-methyl-L-norleucine, a non-natural amino acid, into peptides, which can enhance the bioavailability and half-life of therapeutic peptides .
Drug Development
In drug development, the incorporation of non-standard amino acids like N-methyl-L-norleucine can create peptides with improved pharmacokinetic properties. These modifications can lead to drugs that are more resistant to enzymatic degradation, thus remaining active in the body for longer periods .
Structural Studies
Fmoc-N-Me-Nle-OH can be used to alter the structure of peptides, which is crucial for studying the relationship between the structure of a peptide and its function. By incorporating N-methyl-L-norleucine, researchers can investigate how changes in peptide structure affect their biological activity .
Proteomics
In proteomics, Fmoc-N-Me-Nle-OH can be used to synthesize peptides that serve as standards or probes for mass spectrometry. These synthetic peptides can help identify and quantify proteins in complex biological samples, aiding in the understanding of various diseases .
Material Science
Peptides containing non-natural amino acids like N-methyl-L-norleucine can form unique structures that have potential applications in material science. For example, they can be used to create self-assembling peptides that form hydrogels for tissue engineering or drug delivery systems .
Biotechnology
In biotechnology, the ability to introduce specific modifications into peptides, such as N-methylation, is crucial for creating enzymes or binding proteins with novel properties. These modified peptides can be used in various applications, including biosensors and industrial catalysts .
Mecanismo De Acción
Target of Action
Fmoc-N-Me-Nle-OH, also known as Fmoc-N-methyl-L-norleucine, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, where it acts as a protecting group .
Mode of Action
The Fmoc group in Fmoc-N-Me-Nle-OH is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-N-Me-Nle-OH is peptide synthesis . The Fmoc group protects the amine during the coupling reactions, allowing for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed to yield the final peptide product .
Pharmacokinetics
Its bioavailability is determined by the efficiency of its reactions during peptide synthesis .
Result of Action
The result of Fmoc-N-Me-Nle-OH’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, Fmoc-N-Me-Nle-OH allows for the controlled addition of amino acids, leading to the formation of peptides of significant size and complexity .
Action Environment
The action of Fmoc-N-Me-Nle-OH is influenced by several environmental factors. The efficiency of the Fmoc protection and deprotection reactions can be affected by the pH of the reaction environment . Additionally, the stability of Fmoc-N-Me-Nle-OH can be influenced by temperature, with recommended storage temperatures typically between 2-8°C .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZXDYZWHUAOEK-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427132 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-Nle-OH | |
CAS RN |
112883-42-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



